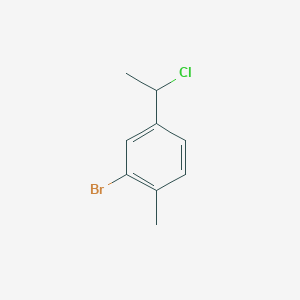

2-Bromo-4-(1-chloroethyl)-1-methylbenzene

Description

Significance of Aryl Halides in Organic Synthesis and Materials Science

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a carbon within an aromatic ring, are crucial intermediates in chemical synthesis. chemistrylearner.comwikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, frequently utilize aryl halides as electrophilic partners, enabling the construction of complex molecular architectures from simpler precursors. chemistrylearner.comfiveable.me This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.innumberanalytics.com

Beyond their role as synthetic intermediates, aryl halides are integral to materials science. numberanalytics.com Their electronic properties and stability are leveraged in the development of organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com Furthermore, certain halogenated aromatic compounds are used as flame retardants and in the synthesis of advanced polymers. iitk.ac.in

Overview of Substituted Aromatic Systems in Advanced Chemical Research

Substituted aromatic systems are at the heart of advanced chemical research, providing scaffolds for everything from life-saving drugs to novel electronic materials. numberanalytics.com The reactivity of an aromatic ring is heavily influenced by the nature of its substituents. numberanalytics.com These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards further substitution and directing incoming groups to specific positions (ortho, meta, or para). numberanalytics.comed.ac.uk

Modern synthetic strategies focus on developing methods for the precise and efficient synthesis of polysubstituted aromatic compounds. numberanalytics.comresearchgate.net Advanced reactions, including complex variations of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr), allow chemists to introduce a wide range of functional groups onto the aromatic core. numberanalytics.comnih.gov The ability to create highly substituted and complex aromatic systems is essential for tuning the properties of molecules for specific applications in medicinal chemistry and materials science. numberanalytics.com

Rationale for Comprehensive Investigation of 2-Bromo-4-(1-chloroethyl)-1-methylbenzene

The chemical structure of this compound presents a compelling case for detailed investigation. This molecule contains two distinct halogenated sites with different reactivity profiles: an aryl bromide and a secondary benzylic chloride. This structural feature is the primary source of its synthetic potential, offering the possibility of selective or orthogonal functionalization.

The aryl bromide (C-Br bond on the benzene (B151609) ring) is a well-established functional group for a multitude of palladium-catalyzed cross-coupling reactions. fiveable.me In contrast, the 1-chloroethyl group possesses a secondary alkyl chloride (C-Cl bond on the ethyl side chain). Alkyl halides, particularly secondary chlorides, exhibit different reactivity and often require different catalytic systems (e.g., nickel-based catalysts) to undergo effective cross-coupling. nih.govmit.edu

This difference in reactivity, often referred to as orthogonality, allows for sequential chemical modifications. A chemist could, for instance, perform a Suzuki coupling on the aryl bromide position while leaving the chloroethyl group intact. Subsequently, the chloroethyl group could be targeted for a separate transformation, such as a nucleophilic substitution or a different type of cross-coupling reaction. This step-wise approach is a powerful strategy for the controlled and efficient assembly of complex target molecules. The presence of two distinct reactive handles in one molecule makes this compound a valuable and versatile building block for combinatorial chemistry and the synthesis of diverse molecular libraries.

Table 1: Comparison of Reactivity in Halogenated Moieties This table provides a generalized comparison of the typical reactivity of the functional groups present in the title compound under common reaction conditions.

| Functional Group | Bond Type | Typical Reactions | Common Catalysts | Relative Reactivity in Cross-Coupling |

| Aryl Bromide | C(sp²)–Br | Suzuki, Heck, Stille, Buchwald-Hartwig | Palladium (Pd) | High |

| Alkyl Chloride | C(sp³)–Cl | Nucleophilic Substitution (SN1/SN2), Alkyl-Alkyl Cross-Coupling | Nickel (Ni) | Lower (than aryl bromides) |

Current Research Landscape of Polysubstituted Benzenes Bearing Bromo- and Chloroalkyl Moieties

The current research landscape is heavily focused on the development of chemoselective and site-selective catalytic methods. A significant challenge in organic synthesis is the ability to discriminate between multiple, yet similar, reactive sites within a single molecule. For compounds like this compound, which contain both an aryl halide and an alkyl halide, the development of highly selective catalysts is paramount.

Recent advancements have produced catalytic systems, often based on palladium or nickel with specialized ligands, that can selectively activate one type of carbon-halogen bond over another. nih.govresearchgate.net For instance, palladium catalysts are highly effective for the cross-coupling of aryl bromides, while often showing lower reactivity towards alkyl chlorides under the same conditions. nih.gov Conversely, specific nickel catalyst systems have been developed that excel in the coupling of unactivated secondary alkyl chlorides, a traditionally difficult transformation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(1-chloroethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCNLUOPBOVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Retrosynthetic Approaches to the Target Compound

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org This process involves breaking bonds (disconnections) and converting functional groups to identify potential precursors and reaction pathways.

The target molecule, 2-Bromo-4-(1-chloroethyl)-1-methylbenzene, has two key halogen atoms. A primary retrosynthetic disconnection involves the carbon-bromine (C-Br) bond on the aromatic ring. This disconnection suggests that the bromine atom could be introduced via an electrophilic aromatic substitution reaction, such as bromination. This leads to the precursor 4-(1-chloroethyl)-1-methylbenzene .

Retrosynthetic Path A:

Target: this compound

Disconnection: C-Br bond

Precursor: 4-(1-chloroethyl)-1-methylbenzene

This approach simplifies the initial problem to the synthesis of the chloroethyl-substituted toluene (B28343) derivative.

Following the disconnection of the aryl-bromide, the next challenge is the construction of the 1-chloroethyl group at the para-position of toluene. A logical approach is to disconnect the carbon-chlorine (C-Cl) bond or the carbon-carbon bond of the ethyl group.

A robust strategy involves a two-step sequence starting from a suitable toluene derivative. The most common method is the Friedel-Crafts acylation, which introduces an acetyl group, followed by modification of this group.

Retrosynthetic Path B (from 2-bromotoluene):

Disconnect C-Cl bond: The 1-chloroethyl group can be formed from the corresponding alcohol, 1-(3-bromo-4-methylphenyl)ethanol . This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or an Appel reaction.

Disconnect C-O bond (of the alcohol): The secondary alcohol can be generated via the reduction of a ketone, specifically 1-(3-bromo-4-methylphenyl)ethanone .

Disconnect C-C bond (of the acetyl group): The ketone can be synthesized via Friedel-Crafts acylation of 2-bromotoluene with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like AlCl₃.

This detailed retrosynthetic pathway identifies 2-bromotoluene as a key intermediate and outlines a sequence of well-established reactions (acylation, reduction, chlorination) to construct the side chain. An alternative is the direct chlorination of an ethyl group already on the ring, often achieved with reagents like N-chlorosuccinimide (NCS) under radical initiation conditions. chemicalbook.com

Regioselective Functionalization of the Benzene (B151609) Core

Achieving the specific 1-methyl, 2-bromo, 4-(1-chloroethyl) substitution pattern is a significant challenge. The directing effects of the substituents must be carefully managed to ensure the correct isomers are formed.

Electrophilic aromatic substitution (EAS) is the cornerstone of benzene ring functionalization. pressbooks.publibretexts.org The substituents already present on the ring dictate the position of subsequent substitutions. slideserve.com The methyl group (-CH₃) is an activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The bromo group (-Br) is deactivating but ortho, para-directing due to resonance effects. reddit.com

Two primary strategies emerge from these principles:

Strategy 1: Acylation followed by Bromination:

Friedel-Crafts Acylation of Toluene: Toluene is reacted with acetyl chloride and AlCl₃. The methyl group directs the incoming acetyl group primarily to the para position due to sterics, yielding 4-methylacetophenone .

Bromination of 4-methylacetophenone: The methyl group directs ortho to itself (positions 3 and 5), while the meta-directing acetyl group also directs to positions 3 and 5. This powerful reinforcing effect leads to highly regioselective bromination at the 3-position (relative to the acetyl group) to form 3-bromo-4-methylacetophenone . Subsequent reduction and chlorination of the acetyl group yield the final product.

Strategy 2: Bromination followed by Acylation:

Bromination of Toluene: This reaction produces a mixture of ortho- and para-bromotoluene. slideserve.comgmu.edu The desired p-bromotoluene must be separated from the mixture.

Friedel-Crafts Acylation of p-Bromotoluene: The methyl group directs the incoming acetyl group to the ortho position (position 2), and the bromine atom also directs ortho to itself (position 2). This again provides strong regiochemical control, yielding 1-(2-bromo-4-methylphenyl)ethanone . This intermediate can then be converted to the target molecule.

Table 1: Comparison of Regioselective EAS Strategies

| Feature | Strategy 1 (Acylate then Brominate) | Strategy 2 (Brominate then Acylate) |

| Starting Material | Toluene | Toluene |

| First Step | Friedel-Crafts Acylation | Bromination |

| Key Intermediate | 4-Methylacetophenone | p-Bromotoluene |

| Regiocontrol | Excellent; directing groups reinforce each other in the bromination step. | Good; directing groups reinforce each other, but the initial bromination requires isomer separation. |

| Potential Issues | The acetylated ring is deactivated, requiring harsher conditions for bromination. | Friedel-Crafts reactions can be sluggish on deactivated rings like bromotoluene. Isomer separation is required. |

Directed ortho-metalation (DoM) offers an alternative with superior regioselectivity compared to classical EAS. wikipedia.orgorganic-chemistry.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.caharvard.edu The resulting aryllithium species can then be trapped with an electrophile, such as a bromine source.

A plausible DoM strategy for this synthesis could involve:

Installation of a DMG: Start with a derivative of toluene that contains a potent DMG, for example, at the para-position relative to the methyl group, such as an amide or a protected alcohol.

Directed Lithiation: Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would deprotonate the ring at the position ortho to the DMG.

Quenching with an Electrophile: The aryllithium intermediate is then reacted with a bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom with perfect regioselectivity.

Conversion/Removal of DMG: The DMG is then converted into the desired 1-chloroethyl group or removed and replaced in subsequent steps.

This methodology avoids the formation of isomers inherent in some EAS reactions, providing a more direct and efficient route to specifically substituted aromatic cores.

Stereoselective Synthesis of the Chiral 1-Chloroethyl Group

The carbon atom attached to the chlorine in the 1-chloroethyl side chain is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. A stereoselective synthesis aims to produce one enantiomer in excess over the other.

The most common approach to creating such a chiral center is through the asymmetric reduction of the ketone precursor, 1-(3-bromo-4-methylphenyl)ethanone . This can be achieved using various catalytic methods.

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective reduction of aryl ketones to chiral secondary alcohols.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst to reduce the ketone. Catalysts like Noyori's Ru(II)-TsDPEN complexes are benchmarks for this transformation.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes (KREDs) offers an environmentally friendly and often highly selective method for reducing ketones to chiral alcohols under mild conditions.

Once the chiral alcohol, (R)- or (S)-1-(3-bromo-4-methylphenyl)ethanol , is obtained with high enantiomeric excess, it must be converted to the target chloride. This step needs to proceed with a predictable stereochemical outcome.

With Inversion of Configuration: The Appel reaction (using CCl₄ and PPh₃) typically proceeds with inversion of stereochemistry (Sₙ2 mechanism).

With Retention or Inversion: The use of thionyl chloride (SOCl₂) can lead to either retention (via an Sₙi mechanism) or inversion (in the presence of pyridine), requiring careful control of reaction conditions.

The development of centrally chiral arenes, where chirality arises from the substitution pattern on the ring itself, is a growing field of interest, underscoring the importance of methods that can precisely control stereochemistry in aromatic systems. scienceopen.comresearchgate.netresearchgate.net

Table 2: Selected Methods for Asymmetric Reduction of the Ketone Precursor

| Method | Catalyst/Reagent | Typical Enantioselectivity (ee) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | [RuCl₂( (R)-BINAP )]₂, H₂ | >95% | High turnover numbers, excellent enantioselectivity. | Requires high-pressure hydrogen gas. |

| Asymmetric Transfer Hydrogenation | (R,R)-RuCl(p-cymene)(TsDPEN) | >98% | Avoids high-pressure H₂, operationally simple. | May require higher catalyst loading than hydrogenation. |

| Enzymatic Reduction | Ketoreductase (KRED) | Often >99% | Extremely high selectivity, mild aqueous conditions, environmentally friendly. | Enzyme availability and substrate scope can be limitations. |

Asymmetric Alkylation and Halogenation Reactions

The creation of chiral centers with high enantiomeric purity is a critical goal in the synthesis of complex organic molecules. For this compound, the chiral center is the carbon atom bearing the chloroethyl group. Asymmetric approaches to introduce this stereocenter can be broadly categorized into asymmetric alkylation and halogenation reactions.

Asymmetric Alkylation: One potential strategy involves the asymmetric alkylation of a precursor molecule. For instance, a prochiral enolate derived from 4-bromo-2-methylacetophenone could be alkylated using a chiral electrophilic chlorinating agent. Alternatively, a nucleophilic addition of a chloroethyl equivalent to the carbonyl group, followed by a stereoselective reduction or substitution, could establish the chiral center. The use of chiral ligands in conjunction with organometallic reagents is a common approach to induce enantioselectivity in such transformations.

Asymmetric Halogenation: Direct asymmetric halogenation of a suitable precursor, such as 2-bromo-1-methyl-4-vinylbenzene, could also be envisioned. Catalytic methods employing chiral catalysts, such as certain Lewis acids or organocatalysts, can facilitate the enantioselective addition of a chlorine atom and another group across the double bond, which can then be converted to the chloroethyl functionality. Benzylic halogenation, a reaction involving the substitution of a hydrogen atom at the benzylic position with a halogen, often proceeds through a free radical mechanism. numberanalytics.com Controlling the stereochemistry of such a reaction would require a chiral environment, for example, through the use of a chiral catalyst that can influence the trajectory of the incoming halogen radical.

A summary of potential asymmetric strategies is presented in the table below.

| Strategy | Precursor Example | Key Transformation | Enantiocontrol |

| Asymmetric Alkylation | 4-bromo-2-methylacetophenone | Nucleophilic addition/alkylation of an enolate | Chiral ligand, chiral auxiliary |

| Asymmetric Halogenation | 2-bromo-1-methyl-4-vinylbenzene | Electrophilic addition to alkene | Chiral catalyst (Lewis acid or organocatalyst) |

| Asymmetric Benzylic Halogenation | 2-bromo-4-ethyl-1-methylbenzene | Radical halogenation | Chiral catalyst or template |

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary Approaches: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the chloroethyl group. For example, an achiral carboxylic acid derivative of the benzene ring could be coupled to a chiral alcohol or amine to form an ester or amide. The chiral auxiliary would then direct the diastereoselective transformation of a functional group at the 4-position into the 1-chloroethyl group. Following the key stereocenter-forming reaction, the auxiliary can be removed and ideally recycled. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.org

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate chemical reactions and often provides a high degree of stereocontrol. For the synthesis of chiral this compound, an organocatalytic approach could involve the enantioselective chlorination of an appropriate substrate. For instance, a chiral amine catalyst could activate a carbonyl group of a precursor for an enantioselective alpha-chlorination. Alternatively, a chiral organocatalyst could be employed in a conjugate addition of a chloride source to an alpha,beta-unsaturated precursor. The choice of organocatalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Approach | Key Principle | Example Application for Target Compound |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.orgsigmaaldrich.com | Coupling of a 4-acetyl-3-bromotoluene derivative with a chiral auxiliary, followed by diastereoselective reduction and chlorination. |

| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Enantioselective chlorination of a 4-ethyl-2-bromotoluene derivative at the benzylic position using a chiral organocatalyst. |

Modern Cross-Coupling Reactions for Carbon-Carbon and Carbon-Halogen Bond Formation

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The Suzuki, Heck, and Sonogashira reactions are prominent examples that can be applied to this compound.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives, respectively. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.org Reacting this compound with various alkenes in the presence of a palladium catalyst and a base would yield substituted styrene (B11656) derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with a terminal alkyne would lead to the formation of a substituted alkyne, a valuable building block for further transformations. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

| Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)2) | Biaryl or vinyl-substituted arene |

| Heck Reaction | Alkene | Substituted styrene |

| Sonogashira Coupling | Terminal alkyne | Aryl-substituted alkyne |

Copper- and Nickel-Catalyzed Methodologies

While palladium catalysts are widely used, there is growing interest in employing more earth-abundant and cost-effective metals like copper and nickel for cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). This compound could be coupled with amines, alcohols, or thiols using a copper catalyst to introduce a variety of functional groups. Recent advances have also expanded the scope of copper catalysis to include carbon-carbon bond-forming reactions.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful alternatives to palladium for a range of cross-coupling reactions, including Suzuki-type and Kumada-type couplings. Nickel catalysts can often be more effective for coupling with less reactive electrophiles like aryl chlorides and can exhibit unique reactivity and selectivity. The bromo-substituent of the target molecule would be a suitable coupling partner in nickel-catalyzed transformations. Innovations in ancillary ligand design have been crucial in developing highly active copper and nickel catalysts for C-N and C-O cross-couplings of (hetero)aryl chlorides. nih.gov

| Catalyst System | Typical Coupling Partners | Bond Formed |

| Copper-based | Amines, alcohols, thiols, organoboron reagents | C-N, C-O, C-S, C-C |

| Nickel-based | Organomagnesium (Grignard) reagents, organoboron reagents, organozinc reagents | C-C |

Total Synthesis of Complex Molecules Incorporating this compound as a Key Intermediate

The structural features of this compound make it a potentially valuable intermediate in the total synthesis of more complex molecules. The bromo-substituent allows for the introduction of various carbon and heteroatom substituents via cross-coupling reactions, while the chloroethyl group can be a precursor to other functionalities or a site for further elaboration.

While a specific total synthesis directly employing this compound is not readily found in the literature, one can conceptualize its use. For example, in the synthesis of a natural product containing a substituted biphenyl (B1667301) moiety and a side chain at the para position, this compound could serve as a key building block. The bromo group would be used for a Suzuki coupling to construct the biphenyl core, and the chloroethyl group could be transformed into a more complex side chain through nucleophilic substitution or elimination-addition sequences.

A representative example of a complex natural product synthesis involving a brominated aromatic precursor is the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. researchgate.net This synthesis highlights the strategic use of halogenated aromatic starting materials to build up molecular complexity.

Sustainable and Green Chemical Methodologies in Halogenated Arene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

In the context of synthesizing and utilizing this compound, several green methodologies can be considered:

Greener Solvents: Traditional cross-coupling reactions often employ toxic, volatile organic solvents. Research has focused on developing greener solvent systems, such as water, ionic liquids, or bio-based solvents, for these transformations. digitellinc.comunibo.itrsc.orgnih.govacs.org For instance, Suzuki-Miyaura reactions have been successfully performed in neat water. rsc.org

Catalyst Efficiency and Recycling: The development of highly active catalysts that can be used at low loadings and recycled is a key aspect of green chemistry. This reduces the amount of metal waste generated. Heterogeneous catalysts, where the catalyst is immobilized on a solid support, can facilitate easy separation and reuse. nanochemres.org

Energy Efficiency: Utilizing reaction conditions that require less energy, such as room temperature reactions, contributes to a more sustainable process. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes the generation of waste.

The development of sustainable protocols for palladium-catalyzed cross-coupling reactions is an active area of research, with a focus on replacing toxic solvents and improving catalyst efficiency. acs.org

Mechanistic Studies and Reactivity Profiles of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Reaction Pathways for Functional Group Interconversions

The presence of two distinct carbon-halogen bonds—a benzylic C-Cl bond and an aromatic C-Br bond—allows for selective functional group interconversions through various reaction pathways.

The reactivity of 2-Bromo-4-(1-chloroethyl)-1-methylbenzene towards nucleophiles is largely dictated by the position of the halogen. The chloroethyl group is at a benzylic position, which is the carbon atom directly attached to the benzene (B151609) ring. This position is notably reactive. chemistrysteps.compearson.com

Benzylic Halide Reactivity: The benzylic carbon is susceptible to both S(_N)1 and S(_N)2 nucleophilic substitution reactions. youtube.com

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S(_N)1 pathway. The rate-determining step is the departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent aromatic ring. chemistrysteps.com This stabilization lowers the activation energy for carbocation formation, making the S(_N)1 reaction feasible. chemistry.coach

S(_N)2 Mechanism: With a strong, non-hindered nucleophile, a concerted S(_N)2 mechanism is possible. youtube.com The nucleophile attacks the benzylic carbon at the same time the chloride ion departs. This pathway avoids the formation of a carbocation intermediate. youtube.com

Aryl Halide Reactivity: In contrast, the bromine atom attached directly to the aromatic ring is generally unreactive towards standard nucleophilic substitution (S(_N)1 or S(_N)2). libretexts.org The C(sp)-Br bond is stronger than the C(sp)-Cl bond, and the phenyl cation that would be formed in an S(_N)1 reaction is highly unstable. chemistrysteps.com Nucleophilic aromatic substitution (S(_N)Ar) is also unlikely under normal conditions because the ring lacks strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the bromine to stabilize the intermediate Meisenheimer complex. libretexts.orgstackexchange.com

| Characteristic | S(_N)1 Mechanism | S(_N)2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles favored (e.g., H(_2)O, ROH) | Strong nucleophiles favored (e.g., OH(^-), RO(^-), CN(^-)) |

| Intermediate | Resonance-stabilized benzylic carbocation chemistrysteps.com | None (concerted mechanism) youtube.com |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

When this compound is treated with a base, it can undergo an elimination reaction to form an alkene. libretexts.org The base abstracts a proton from the carbon adjacent to the benzylic carbon, and the chloride ion is expelled, resulting in the formation of 2-Bromo-1-methyl-4-vinylbenzene.

Similar to substitution reactions, elimination can proceed through different mechanisms, primarily E1 and E2. libretexts.org

E1 Mechanism: This mechanism is competitive with the S(_N)1 reaction and proceeds through the same resonance-stabilized benzylic carbocation intermediate. chemistry.coach After the carbocation is formed, a weak base removes a proton from the adjacent carbon to form the double bond.

E2 Mechanism: This is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously in a single step. libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more highly substituted (more stable) alkene. libretexts.org In the case of the 1-chloroethyl group, there is only one adjacent carbon with protons, so only one alkene product is possible.

| Characteristic | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base sufficient | Strong base required |

| Intermediate | Carbocation libretexts.org | None (concerted) libretexts.org |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Competition | Competes with S(_N)1 | Competes with S(_N)2 |

Electrophilic and Radical Reactivity of the Aromatic System

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome is controlled by the directing effects of the three substituents already present:

Methyl (-CH(_3)): An activating, ortho, para-directing group.

Bromo (-Br): A deactivating, ortho, para-directing group.

1-Chloroethyl (-CH(Cl)CH(_3)): A deactivating, ortho, para-directing group.

The positions ortho and para to the activating methyl group are C2, C4, and C6. The positions ortho and para to the bromo group are C1 and C3. The positions ortho and para to the chloroethyl group are C3 and C5. The directing effects are synergistic, strongly favoring substitution at the C5 position, which is ortho to the methyl group and meta to the two deactivating groups.

Radical Reactivity: The benzylic position is highly susceptible to free-radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com Radical halogenation, for instance, using N-Bromosuccinimide (NBS) with light or a radical initiator, would selectively occur at the benzylic carbon of the ethyl group. chemistrysteps.com This would replace the hydrogen atom on the benzylic carbon, leading to the formation of 2-Bromo-4-(1-bromo-1-chloroethyl)-1-methylbenzene. This reactivity is specific to the benzylic position because the unpaired electron of the intermediate radical can be delocalized across the aromatic ring, enhancing its stability. youtube.com

Catalytic Transformations of this compound

Catalysis offers powerful methods for activating the carbon-halogen bonds in this compound for various synthetic applications.

Transition-metal catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The two different C-X bonds in the molecule, C(aryl)-Br and C(benzylic)-Cl, can be selectively activated. In palladium-catalyzed cross-coupling reactions, the C(aryl)-Br bond is generally more reactive towards oxidative addition than a C(alkyl)-Cl bond.

This allows for selective functionalization of the aromatic ring via reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

By choosing appropriate catalytic systems and reaction conditions, it is possible to target the C-Br bond while leaving the C-Cl bond intact, or vice versa, enabling sequential functionalization.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)(_2) | Pd(PPh(_3))(_4) | Aryl-R |

| Heck | Alkene | Pd(OAc)(_2) | Aryl-Alkene |

| Sonogashira | Alkyne | Pd/Cu | Aryl-Alkyne |

| Buchwald-Hartwig | R(_2)NH | Pd complexes | Aryl-NR(_2) |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. For this compound, organocatalysis could be particularly relevant for transformations at the chiral benzylic center.

Enantioselective Nucleophilic Substitution: Chiral organocatalysts, such as Lewis bases or phase-transfer catalysts, can be employed to control the stereochemical outcome of nucleophilic substitution at the benzylic carbon. This would allow for the synthesis of enantioenriched products, which is of high value in fields like medicinal chemistry.

Halogen Bond Catalysis: A non-covalent interaction known as halogen bonding can be used to activate carbon-halogen bonds. chemrxiv.org A Lewis basic site on a substrate can interact with an electrophilic halogen on a catalyst, enhancing the leaving group ability of the halide. nih.gov This strategy could potentially be applied to activate the C-Cl bond for substitution or elimination reactions under mild conditions.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound is intricately governed by the electronic and steric nature of its substituents: the bromo, methyl, and 1-chloroethyl groups. These substituents modulate the electron density of the benzene ring and influence the stability of intermediates and transition states in chemical reactions, thereby affecting both the kinetics and thermodynamics of transformations involving this molecule.

The 1-chloroethyl group [-CH(Cl)CH₃] at position 4 can influence the aromatic ring's reactivity through its inductive effect. More significantly, the benzylic carbon of this group is a reactive center for nucleophilic substitution reactions. The rate of these substitutions is highly dependent on the stability of the resulting carbocation intermediate (in an Sₙ1 mechanism) or the accessibility of the carbon for backside attack (in an Sₙ2 mechanism). stackexchange.com The substituents on the aromatic ring play a crucial role in stabilizing or destabilizing these intermediates and transition states.

To quantify the electronic effects of the substituents on the reaction rates, the Hammett equation can be employed. oxfordreference.compharmacy180.com This linear free-energy relationship correlates the reaction rate constants of a series of substituted aromatic compounds with the substituent constants (σ) and a reaction constant (ρ). The sign and magnitude of the reaction constant provide insight into the nature of the transition state. For nucleophilic substitution at the benzylic carbon, a negative ρ value would indicate the development of a positive charge in the transition state (favoring an Sₙ1-like mechanism), while a positive ρ value would suggest the buildup of negative charge.

Below is a hypothetical data table illustrating the potential relative rate constants for a nucleophilic substitution reaction at the benzylic carbon of this compound compared to related compounds, based on the electronic effects of the substituents.

| Compound | Substituents | Relative Rate Constant (k_rel) | Plausible Rationale |

|---|---|---|---|

| 4-(1-chloroethyl)-1-methylbenzene | -CH₃ (activating) | 1.5 | Electron-donating methyl group stabilizes the benzylic carbocation. |

| This compound | -Br (deactivating), -CH₃ (activating) | 0.8 | The electron-withdrawing bromo group slightly destabilizes the carbocation, slowing the reaction relative to the unsubstituted analog. |

| 4-(1-chloroethyl)nitrobenzene | -NO₂ (strongly deactivating) | 0.1 | The strongly electron-withdrawing nitro group significantly destabilizes the benzylic carbocation. |

A corresponding hypothetical thermodynamic data table for the same reaction could look as follows:

| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 4-(1-chloroethyl)-1-methylbenzene | -25 | -35 | -33 |

| This compound | -22 | -31 | -30 |

| 4-(1-chloroethyl)nitrobenzene | -15 | -22 | -23 |

Stereochemical Outcomes of Reactions Involving the Chiral Center

The 1-chloroethyl group in this compound contains a chiral center at the carbon atom bonded to the chlorine. Consequently, reactions occurring at this center can have specific stereochemical outcomes, leading to the formation of enantiomers or diastereomers. The stereochemistry of the product is highly dependent on the reaction mechanism, primarily whether it proceeds via a unimolecular nucleophilic substitution (Sₙ1) or a bimolecular nucleophilic substitution (Sₙ2) pathway. chemicalnote.comquora.com

In an Sₙ1 reaction , the rate-determining step is the departure of the leaving group (chloride ion) to form a planar, achiral benzylic carbocation. The subsequent attack of a nucleophile can occur from either face of the carbocation with equal probability. masterorganicchemistry.com This typically leads to a racemic mixture of the two possible enantiomers, resulting in a loss of optical activity if the starting material was enantiomerically pure. chemicalnote.commasterorganicchemistry.com The stability of the benzylic carbocation, enhanced by the methyl group on the ring, makes the Sₙ1 pathway plausible, especially with weak nucleophiles in polar protic solvents.

Conversely, an Sₙ2 reaction involves a concerted, one-step mechanism where the nucleophile attacks the chiral center from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Sₙ2 reactions are favored by strong nucleophiles, aprotic solvents, and are sensitive to steric hindrance around the reaction center. The presence of the bromo and methyl groups ortho and meta to the chloroethyl group, respectively, could introduce some steric hindrance, potentially disfavoring the Sₙ2 pathway.

The choice between the Sₙ1 and Sₙ2 mechanism, and thus the stereochemical outcome, is influenced by several factors including the nature of the nucleophile, the solvent polarity, and the temperature. It is also possible for reactions to proceed via a mixed Sₙ1/Sₙ2 pathway, resulting in partial racemization with a net inversion of configuration.

The following table summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the chiral center of this compound under different hypothetical conditions.

| Reaction Conditions | Predominant Mechanism | Expected Stereochemical Outcome |

|---|---|---|

| Weak nucleophile (e.g., H₂O, ROH) in a polar protic solvent (e.g., ethanol) | Sₙ1 | Racemization (formation of a nearly equal mixture of enantiomers) |

| Strong, non-basic nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., acetone, DMSO) | Sₙ2 | Inversion of configuration |

| Borderline conditions (e.g., moderately strong nucleophile, mixed solvent system) | Mixed Sₙ1/Sₙ2 | Partial racemization with net inversion |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry.

For 2-Bromo-4-(1-chloroethyl)-1-methylbenzene, DFT calculations would begin with an initial guess of the molecular geometry. The positions of the atoms would then be systematically adjusted to minimize the total electronic energy of the molecule. This optimization process yields the equilibrium geometry, from which various properties can be calculated. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the calculations. A larger basis set and a more sophisticated functional generally lead to more accurate results, albeit at a higher computational cost.

The ground state energy obtained from DFT is a key piece of information. It can be used to calculate other thermodynamic properties, such as the enthalpy of formation and the Gibbs free energy. By comparing the energies of different isomers or conformers, one can predict their relative stabilities.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Ground State Energy (Hartree) | Value would be calculated |

| Dipole Moment (Debye) | Value would be calculated |

| Point Group Symmetry | Value would be determined |

Note: The values in this table are illustrative of the type of data that would be generated from DFT calculations and are not actual calculated results.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous way to solve the Schrödinger equation for a molecule.

These calculations provide detailed information about the molecular orbitals (MOs), which describe the regions in space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic stability.

Electron density calculations reveal how the electrons are distributed throughout the molecule. This information is crucial for understanding chemical bonding, electronegativity, and the reactivity of different parts of the molecule. A molecular electrostatic potential (MEP) map, which can be generated from the electron density, visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the chloroethyl group in this compound allows for the existence of different spatial arrangements of the atoms, known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of empirical potential energy functions.

By simulating the motion of the molecule over time, MD can explore the different conformations that are accessible at a given temperature. This process, known as conformational sampling, can help to identify the most populated and therefore most stable conformers. MD simulations can also provide insights into the dynamic behavior of the molecule, such as the flexibility of certain bonds and the timescales of conformational changes.

Once a set of possible conformers has been identified, their relative energies can be calculated with higher accuracy using quantum chemical methods like DFT. By comparing the energies of the different conformers, the most stable ones can be identified.

The transition states between different conformers can also be located and their energies calculated. The energy difference between a conformer and a transition state represents the energy barrier for interconversion. This information is crucial for understanding the dynamics of the molecule and the rates at which it can switch between different conformations. A potential energy surface (PES) can be constructed to map out the energy of the molecule as a function of one or more of its internal coordinates, providing a comprehensive picture of the conformational landscape.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-Cl) |

| Conformer A | 0.0 (most stable) | Hypothetical Value |

| Conformer B | Hypothetical Value | Hypothetical Value |

| Conformer C | Hypothetical Value | Hypothetical Value |

Note: This table illustrates the type of data that would be generated from a conformational analysis and does not represent actual calculated results.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental data.

For this compound, theoretical predictions of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted chemical shifts with an experimental NMR spectrum, one can assign the peaks in the spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. The predicted IR spectrum can be compared with an experimental spectrum to identify the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths at which the molecule will absorb light in the UV-Vis region of the electromagnetic spectrum. This information is useful for understanding the electronic transitions that occur within the molecule and for interpreting experimental UV-Vis spectra.

By combining these theoretical predictions with experimental spectroscopic data, a comprehensive understanding of the structure, bonding, and electronic properties of this compound can be achieved.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters, typically employing Density Functional Theory (DFT) methods, are a powerful tool for structure elucidation and verification. For a molecule like this compound, such calculations would predict the 1H and 13C chemical shifts and spin-spin coupling constants. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of the nuclei. However, no specific computational or experimental NMR data for this compound could be found to populate a detailed analysis.

Reaction Mechanism Elucidation

Identification of Transition States and Intrinsic Reaction Coordinates (IRC)

Transition state theory is a computational approach used to map out the energy landscape of a chemical reaction. By identifying the structure and energy of transition states, scientists can understand the feasibility and kinetics of a reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state connects the reactants and products. Such studies for reactions involving this compound would provide fundamental insights into its reactivity, but no such theoretical investigations have been published.

Computational Modeling of Catalytic Cycles

If this compound were to be used in a catalytic process, for instance, in cross-coupling reactions, computational modeling could be employed to elucidate the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. This level of detailed computational study is currently absent for this compound in the available literature.

Solvent Effects and Intermolecular Interactions

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the structure, stability, and reactivity of a solute. These models can also provide insights into specific intermolecular interactions, such as hydrogen bonding or van der Waals forces. While the principles of these effects are well-understood, their specific computational analysis for this compound has not been reported.

Advanced Spectroscopic and Diffraction Methodologies for Characterization of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-Dimensional NMR (2D-NMR) Techniques for Structural Assignment

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules like 2-Bromo-4-(1-chloroethyl)-1-methylbenzene often exhibit signal overlap or ambiguous assignments. Two-dimensional (2D) NMR techniques overcome these challenges by correlating nuclear spins through chemical bonds or space, providing a comprehensive map of the molecular structure.

For this compound, several 2D-NMR experiments would be crucial for a definitive structural assignment:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, a COSY spectrum would reveal a cross-peak between the methine proton of the chloroethyl group (-CH(Cl)CH₃) and the protons of its adjacent methyl group. It would also show correlations between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic methyl protons (at C1) to the aromatic carbons C1, C2, and C6, and from the methine proton of the chloroethyl group to the aromatic carbon C4, confirming the substitution pattern on the benzene ring.

Based on established chemical shift principles for substituted benzenes, a predicted NMR data table for this compound is presented below. brainly.in

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1-CH₃ | ~2.4 | ~22 | C1, C2, C6 |

| Aromatic H-3 | ~7.2 | ~130 | C1, C2, C4, C5 |

| Aromatic H-5 | ~7.3 | ~132 | C1, C3, C4, C6 |

| Aromatic H-6 | ~7.0 | ~128 | C1, C2, C4, C5 |

| 4-CH(Cl)CH₃ | ~5.1 (quartet) | ~55 | C3, C4, C5, 4-CH(Cl)CH₃ |

Quantitative NMR (qNMR) Methodologies for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification.

To determine the purity of a synthesized batch of this compound, a qNMR experiment would be performed. The process involves:

Accurately weighing a sample of the compound and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

Dissolving the mixture in a deuterated solvent.

Acquiring a ¹H NMR spectrum under specific, optimized conditions that ensure a quantitative response (e.g., long relaxation delays).

Integrating a well-resolved signal from the analyte and a signal from the internal standard.

The purity is then calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

Pstd = Purity of the internal standard

Illustrative qNMR Purity Calculation

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Mass (m) | 15.20 mg | 5.50 mg |

| Molar Mass (M) | 233.53 g/mol | 116.07 g/mol |

| Signal Used | 1-CH₃ (singlet) | Olefinic CH=CH (singlet) |

| Number of Protons (N) | 3 | 2 |

| Integral Value (I) | 1.00 | 0.58 |

| Purity of Standard (Pstd) | - | 99.9% |

| Calculated Purity (Panalyte) | 98.5% | |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition, as each molecular formula has a unique exact mass based on the precise masses of its constituent isotopes. libretexts.orgyoutube.com

For this compound (C₉H₁₀BrCl), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a characteristic isotopic pattern for the molecular ion ([M]⁺˙). chemguide.co.uk

Calculated Exact Masses of Molecular Ion Isotopologues for C₉H₁₀BrCl

| Isotopologue Formula | Isotope Combination | Calculated Exact Mass (Da) | Relative Abundance |

|---|---|---|---|

| C₉H₁₀⁷⁹Br³⁵Cl | Most abundant | 231.9654 | ~100% |

| C₉H₁₀⁸¹Br³⁵Cl | 233.9634 | ~97.7% | |

| C₉H₁₀⁷⁹Br³⁷Cl | 233.9625 | ~32.5% |

An experimental HRMS measurement matching 231.9654 Da (with an error of <5 ppm) would provide strong evidence for the molecular formula C₉H₁₀BrCl. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Structure

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. researchgate.net In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation of this compound would likely proceed through several key pathways common to alkyl-substituted haloaromatics. thieme-connect.delibretexts.org

Predicted Key Fragmentations in MS/MS of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 197 | [C₉H₁₀Br]⁺ | Loss of Cl radical |

| 154 | [C₈H₇Cl]⁺ | Loss of Br radical and CH₃ radical |

| 119 | [C₈H₈Cl]⁺ | Benzylic cleavage, loss of C(Br)HCH₃ radical |

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the chloroethyl group and the substituents on the aromatic ring. Furthermore, different isomers of this compound would likely produce distinct fragmentation patterns or different relative abundances of fragment ions, enabling their differentiation. csic.es

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR and MS provide information on connectivity and formula, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers.

The characterization of this compound by single-crystal X-ray diffraction would involve the following steps:

Growing a high-quality single crystal of the compound.

Mounting the crystal on a goniometer in an X-ray diffractometer.

Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern.

Processing the diffraction data and solving the crystal structure to generate a 3D electron density map of the molecule.

The carbon atom of the chloroethyl group (CH(Cl)CH₃) is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. If a single enantiomer can be isolated and crystallized, X-ray crystallography can determine its absolute configuration (R or S). This is a significant advantage over most other analytical methods. mdpi.com

Although no public crystal structure data is available for this specific compound, a successful analysis would yield precise structural parameters. A hypothetical data table based on similar small organic molecules is provided for illustrative purposes. researchgate.net

Representative Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.6 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

Such data would provide unequivocal proof of the molecular structure and its packing arrangement in the crystal lattice. docbrown.info

Single-Crystal X-ray Diffraction Methodologies

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. This is typically achieved through slow evaporation of a solvent from a saturated solution of the purified compound. Once a crystal of sufficient quality and size is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the crystal system. Further processing of the data yields an electron density map, from which the positions of the individual atoms can be resolved. For a molecule containing heavy atoms like bromine, the scattering is more pronounced, which generally facilitates the solution of the crystal structure. A key outcome for this chiral molecule would be the unambiguous assignment of the R or S configuration at the stereocenter of the 1-chloroethyl group.

Illustrative Crystallographic Data Table for this compound (Note: The following data is hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.)

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C9H10BrCl |

| Formula Weight | 233.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | 10.123, 8.456, 12.345 |

| α, β, γ (°) | 90, 105.67, 90 |

| Volume (ų) | 1018.9 |

| Z (molecules/unit cell) | 4 |

Electron Diffraction Techniques for Microcrystalline Samples

When single crystals of suitable size for SCXRD cannot be grown, electron diffraction (ED) presents a powerful alternative. mdpi.com Due to the stronger interaction of electrons with matter compared to X-rays, extremely small crystals, on the scale of nanometers to micrometers, can be analyzed. researchgate.net Techniques like three-dimensional electron diffraction (3DED) can provide ab initio structure solutions from microcrystalline or even nanocrystalline powders. mdpi.com

For this compound, a small amount of the crystalline powder would be deposited on a transmission electron microscope (TEM) grid. A suitable crystallite is then isolated in the electron beam. A series of diffraction patterns are collected as the crystal is tilted at precise increments, a method known as electron diffraction tomography. scienceopen.com The resulting data can be processed to determine the unit cell and solve the complete crystal structure, similar to SCXRD. This is particularly advantageous for compounds that are difficult to crystallize into larger single crystals. scienceopen.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule and probing its conformational landscape. These two techniques are often complementary, as the selection rules governing them differ. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). For this compound, the IR spectrum would exhibit characteristic absorption bands. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pub The pattern of absorptions in the 1450-1600 cm⁻¹ region is characteristic of the aromatic ring itself. pressbooks.pub The presence of the aliphatic C-H bonds in the methyl and chloroethyl groups would be confirmed by absorptions typically in the 2850-3000 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be expected in the fingerprint region, generally below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the C-Br and C-Cl bonds, as well as the skeletal vibrations of the benzene ring. The symmetric stretching of the aromatic ring often gives a strong Raman signal.

By analyzing the vibrational spectra, one can confirm the presence of all key functional groups and, in some cases, gain insight into the conformational isomers present in the sample. mdpi.com

Illustrative Vibrational Frequencies for this compound (Note: This table is a generalized representation of expected vibrational modes and is not based on experimental data for this specific compound.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-H Bend | 1350 - 1480 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Due to the chiral center at the carbon atom of the chloroethyl group, this compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts in a mixture, i.e., determining the enantiomeric excess (ee).

Circular Dichroism (CD) spectroscopy is a primary method for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com Enantiomers will produce mirror-image CD spectra; a positive band (Cotton effect) for one enantiomer will be a negative band for the other. A racemic mixture (50:50 of each enantiomer) will be CD-silent.

To analyze this compound, a solution of the sample would be placed in a CD spectrophotometer. The resulting spectrum's intensity at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be precisely calculated. This is crucial in fields where the biological activity or physical properties of a compound are enantiomer-dependent.

Illustrative Relationship between CD Signal and Enantiomeric Excess (Note: This table illustrates the principle of how CD spectroscopy is used to determine enantiomeric excess.)

| Sample Composition | Enantiomeric Excess (% ee) | Expected CD Signal Intensity (arbitrary units) |

|---|---|---|

| 100% R-enantiomer | 100% | +100 |

| 100% S-enantiomer | -100% | -100 |

| 75% R, 25% S | 50% | +50 |

| 25% R, 75% S | -50% | -50 |

| 50% R, 50% S (Racemic) | 0% | 0 |

Synthetic Applications and Utility of 2 Bromo 4 1 Chloroethyl 1 Methylbenzene As a Building Block

Diversification of Chemical Scaffolds via Functional Group Transformations

The distinct reactivity of the bromo and chloroethyl groups on the 2-Bromo-4-(1-chloroethyl)-1-methylbenzene scaffold allows for a variety of functional group interconversions, leading to the generation of a wide array of derivatives with tailored properties.

The chloroethyl and bromo moieties of this compound are amenable to transformations that introduce carbonyl, hydroxyl, and amino groups, thereby significantly expanding its synthetic utility.

The chloroethyl group can undergo nucleophilic substitution reactions to introduce hydroxyl and amino functionalities. For instance, reaction with a hydroxide (B78521) source, such as sodium hydroxide, would yield the corresponding alcohol. Similarly, treatment with ammonia (B1221849) or primary/secondary amines can lead to the formation of primary, secondary, or tertiary amines, respectively.

The bromo group on the aromatic ring offers a pathway to introduce these functionalities onto the benzene (B151609) core. The conversion to a hydroxyl group, to form a phenol (B47542) derivative, can be achieved through methods such as the Buchwald-Hartwig ether synthesis followed by dealkylation, or through palladium-catalyzed coupling with a hydroxide surrogate. The introduction of an amino group to generate an aniline (B41778) derivative is commonly accomplished via palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. echemi.com This reaction demonstrates broad functional group tolerance, allowing for the coupling of aryl bromides with a variety of amines. echemi.com

Furthermore, the bromo group can be utilized to introduce a carbonyl functionality. This is typically achieved through the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. nih.gov The resulting organometallic species can then react with various electrophiles, such as aldehydes, ketones, or esters, to form secondary or tertiary alcohols, which can be subsequently oxidized to the corresponding ketones.

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Reagents and Conditions (Illustrative) | Product Functionality |

| Chloroethyl | 1. NaOH, H₂O, heat2. NH₃, heat | 1. Hydroxyl2. Amino |

| Bromo | 1. Mg, THF; then RCHO; then H₃O⁺2. Pd catalyst, ligand, base, R₂NH3. Pd catalyst, ligand, base, MOH | 1. Carbonyl (via alcohol)2. Amino3. Hydroxyl |

This table is for illustrative purposes and specific reaction conditions may vary.

The reactive sites on this compound serve as handles for the construction of various nitrogen- and sulfur-containing heterocyclic systems. These heterocycles are prominent scaffolds in medicinal chemistry and materials science.

For the synthesis of nitrogen-containing heterocycles, the bromo and amino functionalities (the latter being accessible as described in section 6.1.1) are key. For example, a 2-amino-4-(1-chloroethyl)-1-methylbenzene intermediate could potentially undergo intramolecular cyclization to form a tetrahydroquinoline derivative. More elaborately, the bromo group can participate in transition-metal-catalyzed annulation reactions. For instance, palladium-catalyzed reactions of ortho-haloanilines with alkynes are a known method for the synthesis of quinolines. nih.gov

The synthesis of sulfur-containing heterocycles can be envisioned through several pathways. The bromo group can be displaced by a sulfur nucleophile, such as sodium sulfide, to generate a thiol. An ortho-bromoarylthiol is a precursor for the synthesis of benzothiazines through cyclization reactions. bohrium.comrsc.org For instance, the reaction of an ortho-bromoaniline with a sulfur source can lead to the formation of a benzothiazine ring system. rsc.org

Precursor in the Synthesis of Specialty Chemicals

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a range of specialty chemicals, including advanced organic materials and ligands for catalysis.

The difunctional nature of this compound, with two distinct halogen atoms, allows it to be a potential monomer in polymerization reactions to form advanced organic materials. For example, it could be used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its analogues are an important class of conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices. google.com The synthesis of PPVs can be achieved through various precursor routes, including those that utilize bis(halomethyl)benzene monomers. libretexts.orgnih.gov By analogy, this compound could be envisioned to participate in similar polymerization schemes, potentially leading to polymers with unique electronic and optical properties due to the substitution pattern on the aromatic ring.

The aryl bromide moiety in this compound is a common starting point for the synthesis of phosphine (B1218219) and bipyridine ligands, which are crucial in homogeneous and heterogeneous catalysis.

Phosphine ligands can be synthesized through the reaction of the aryl bromide with a phosphinating agent. nih.gov Palladium-catalyzed phosphination is a versatile method that allows for the introduction of a phosphine group onto the aromatic ring. organic-chemistry.org The resulting phosphine can then be used as a ligand in a variety of catalytic reactions.

Bipyridine ligands, which are important in coordination chemistry and catalysis, can also be synthesized from aryl bromide precursors. mdpi.com This is often achieved through cross-coupling reactions, such as the Stille or Suzuki coupling, where the aryl bromide is coupled with a suitable pyridine-containing organometallic reagent. researchgate.netelsevierpure.com The chloroethyl group could be further functionalized to introduce additional coordinating atoms or to attach the ligand to a solid support for heterogeneous catalysis.

Role in the Generation of Complex Aromatic Compounds

The bromo group of this compound is a key functional group for the construction of more complex aromatic structures through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls and has a broad substrate scope and functional group tolerance. organic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. nih.gov

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org These products are valuable intermediates in the synthesis of more complex molecules and conjugated materials.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound | Biaryl derivative |

| Heck Reaction | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

This table provides a general overview of the reaction types.

Polyaromatic Hydrocarbons (PAHs) and Fused-Ring Systems

There is no available literature that describes the utilization of this compound as a precursor or intermediate in the synthesis of polyaromatic hydrocarbons or other fused-ring systems. Methodologies for PAH synthesis are well-established, often involving reactions like Diels-Alder cycloadditions, Friedel-Crafts arylations, and various cross-coupling reactions. nih.govresearchgate.netnih.gov However, the specific application of this compound in such synthetic routes has not been reported.

Stereodefined Derivatives for Stereochemistry Studies